molecular formula C6H10F2O2 B2585912 2,2-Difluoro-4-methylpentanoic acid CAS No. 681240-40-4

2,2-Difluoro-4-methylpentanoic acid

Cat. No. B2585912
CAS RN: 681240-40-4
M. Wt: 152.141
InChI Key: QWJGDXWOLLTYQM-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-methylpentanoic acid is a chemical compound with the molecular formula C6H10F2O2 . It contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a carboxylic acid group and a hydroxyl group . The InChI code for this compound is 1S/C6H10F2O2/c1-4(2)3-6(7,8)5(9)10/h4H,3H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight of this compound is 152.14 .

Scientific Research Applications

Chemical Analysis in Wines and Alcoholic Beverages

A method involving solid-phase extraction and gas chromatography-mass spectrometry has been developed to analyze 4-methylpentanoic acids, including 2,2-Difluoro-4-methylpentanoic acid, in wines and other alcoholic beverages. This method offers high sensitivity and robustness, with detection limits as low as 0.4-2.4 ng/L. This technique represents a significant advancement in understanding the chemical composition of alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Potential in Proteinase Inhibitor Development

Research has explored the synthesis of a compound involving this compound, aiming to develop potential proteinase inhibitors. The synthesized compound, Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, shows promise for further exploration in this field (Angelastro, Bey, Mehdi, & Peet, 1992).

Environmental Safety Assessment in Fragrance Industry

4-Methylpentanoic acid, which is structurally related to this compound, has been assessed for its environmental safety in the fragrance industry. This includes evaluations for genotoxicity, toxicity, and environmental impact, providing insights into the broader safety profile of similar compounds (Api et al., 2020).

Application in Signal Mimicking in Cyanobacteria

A study on 2-Difluoromethylene-4-methylenepentanoic acid, a close analog of this compound, demonstrated its ability to mimic the signaling function of 2-oxoglutaric acid in cyanobacteria. This finding suggests potential applications of this compound in studying related signaling pathways in microbiology (Liu et al., 2011).

Extraction and Separation Applications

4-Methylpentan-2-ol, closely related to this compound, has been used for the quantitative extraction of iron(III) from acidic solutions. This application highlights the potential utility of similar compounds in chemical separation and extraction processes (Gawali & Shinde, 1974).

Antimicrobial Properties

A compound structurally similar to this compound, namely 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, has been isolated from Siegesbeckia glabrescens and shown to exhibit specific antibacterial activity against Gram-positive bacteria. This discovery points to the potential of this compound and its analogs in developing new antimicrobial agents (Kim et al., 2012).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes .

properties

IUPAC Name

2,2-difluoro-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-4(2)3-6(7,8)5(9)10/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJGDXWOLLTYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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